molecular formula C15H11F3O2S B6402002 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261932-25-5

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6402002
CAS No.: 1261932-25-5
M. Wt: 312.3 g/mol
InChI Key: PIJOBGIKIMIKSV-UHFFFAOYSA-N
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Description

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a trifluoromethyl group and a methylthiophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the methylthiophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(2-Methylphenyl)-5-trifluoromethylbenzoic acid
  • 3-(2-Thiophenyl)-5-trifluoromethylbenzoic acid
  • 3-(2-Methylthiophenyl)-4-trifluoromethylbenzoic acid

Comparison: Compared to similar compounds, 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylthiophenyl groups. These functional groups impart distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The combination of these groups can enhance the compound’s performance in specific applications, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2S/c1-21-13-5-3-2-4-12(13)9-6-10(14(19)20)8-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOBGIKIMIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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